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L-ALANINE-N-FMOC (13C3; 15N)

Quantitative Proteomics SILAC Mass Spectrometry

This uniformly ¹³C₃,¹⁵N-labeled Fmoc-L-alanine provides a predictable +4 Da mass shift essential for resolving light/heavy peptide pairs in LC-MS/MS proteomics (AQUA, SILAC). Unlike unlabeled or singly-labeled analogs, full isotopic substitution eliminates crosstalk, ensuring linear quantification and maximum dynamic range. With ≥95% chemical purity and high isotopic enrichment (≥99% ¹³C, ≥98% ¹⁵N), it is the definitive SPPS building block for synthesizing internal standards that co-elute with endogenous targets. Also suitable for NMR structural biology and metabolic flux analysis.

Molecular Formula
Molecular Weight 315.30
Cat. No. B1580349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-ALANINE-N-FMOC (13C3; 15N)
Molecular Weight315.30
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-ALANINE-N-FMOC (13C3; 15N): Isotopic Specifications and Baseline Procurement Profile


L-ALANINE-N-FMOC (13C3; 15N), also known as Fmoc-Ala-OH-13C3,15N or N-Fmoc-L-alanine-13C3,15N (CAS: 865720-15-6), is a uniformly stable isotope-labeled amino acid derivative. It comprises an L-alanine residue fully substituted with carbon-13 (¹³C) at all three carbon positions and nitrogen-15 (¹⁵N) at the amino nitrogen, protected with a 9-fluorenylmethoxycarbonyl (Fmoc) group . As a labeled analog of unlabeled Fmoc-L-alanine (CAS: 35661-39-3) , this compound serves as a critical building block for synthesizing isotopically labeled peptides, primarily for applications in mass spectrometry-based quantitative proteomics and NMR structural biology [1].

Why Unlabeled or Singly-Labeled Fmoc-Alanine Cannot Replace L-ALANINE-N-FMOC (13C3; 15N) in Quantitative Workflows


The procurement of a generic, unlabeled Fmoc-L-alanine or a singly-labeled analog (e.g., ¹³C only or ¹⁵N only) is insufficient for advanced quantitative proteomics and metabolic tracing due to fundamental analytical requirements. The uniform ¹³C₃,¹⁵N labeling in this compound provides a predictable and distinct mass shift of +4 Da relative to its natural abundance counterpart . This specific mass difference is essential for co-eluting light and heavy peptide pairs in LC-MS/MS, enabling accurate relative quantification by mitigating ion suppression and instrument variability . In contrast, a singly-labeled (M+1) or unlabeled (M+0) analog would either fail to resolve from the endogenous analyte or introduce complex, non-uniform isotopologue distributions that severely compromise the linear dynamic range and precision of quantitative assays [1].

Quantitative Procurement Evidence: Differentiating L-ALANINE-N-FMOC (13C3; 15N) from Analogs


Defined Mass Shift (M+4) vs. Unlabeled Fmoc-Alanine for MS Quantitation

L-ALANINE-N-FMOC (13C3; 15N) exhibits a characteristic mass shift of M+4 relative to unlabeled Fmoc-L-alanine . This uniform shift is due to the substitution of three ¹²C atoms with ¹³C (+3 Da) and one ¹⁴N atom with ¹⁵N (+1 Da), creating a distinct, predictable isotopologue for MS detection .

Quantitative Proteomics SILAC Mass Spectrometry

Isotopic Enrichment (≥98%) vs. Natural Abundance Baseline for Assay Sensitivity

The compound is supplied with high isotopic enrichment: typically 99 atom % ¹³C and 98 atom % ¹⁵N . This level of enrichment ensures that >99% of the incorporated label is the heavy isotope, minimizing the background signal from residual ¹²C and ¹⁴N that would otherwise limit the sensitivity and dynamic range of detection [1].

NMR Spectroscopy Metabolic Tracing Quantitative Analysis

Bio-NMR Compatibility vs. Unlabeled Fmoc-Alanine for Structural Studies

Vendor specifications explicitly state that L-ALANINE-N-FMOC (13C3; 15N) is 'bio NMR: suitable' . This contrasts with unlabeled Fmoc-alanine, which does not provide the NMR-active nuclei (¹³C and ¹⁵N) necessary for multi-dimensional heteronuclear NMR experiments that are standard for protein structure determination.

NMR Spectroscopy Protein Dynamics Structure Elucidation

Validated Application Scenarios for L-ALANINE-N-FMOC (13C3; 15N) Based on Comparative Evidence


Internal Standard Synthesis for Absolute Quantitation (AQUA) of Proteins

In AQUA workflows, a peptide of interest is synthesized using L-ALANINE-N-FMOC (13C3; 15N) as a building block to create a heavy isotopologue standard. This standard, spiked into biological samples at a known concentration, co-elutes with the endogenous light peptide during LC-MS/MS analysis. The +4 Da mass shift (as detailed in Section 3) allows the mass spectrometer to cleanly resolve and quantify the light-to-heavy peptide ratio, providing absolute quantification of the target protein with high precision [1].

Metabolic Labeling for Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

Although the Fmoc-protected form is not directly used in cell culture media, L-ALANINE-N-FMOC (13C3; 15N) is the essential reagent for synthesizing the fully labeled L-alanine that is subsequently incorporated into SILAC media. This enables the complete metabolic labeling of cellular proteomes with 'heavy' alanine. The high isotopic enrichment (≥98%, as shown in Section 3) ensures that the labeled proteome is >99% pure, maximizing the quantitative accuracy when comparing protein expression across different cellular states (e.g., drug-treated vs. control) [2].

Synthesis of Isotopically Labeled Peptides for NMR Structure Determination

For laboratories determining the solution structure of a peptide or small protein domain, L-ALANINE-N-FMOC (13C3; 15N) is a critical reagent for solid-phase peptide synthesis (SPPS). Its incorporation, validated as 'bio NMR: suitable' (Section 3), introduces the ¹³C and ¹⁵N nuclei required for multidimensional heteronuclear NMR experiments. This allows researchers to assign backbone and side-chain resonances, calculate inter-proton distances, and ultimately solve the 3D structure of the molecule of interest .

Tracer Studies in Metabolic Flux Analysis

When deprotected, the resulting L-alanine (¹³C₃, ¹⁵N) can be used as a tracer in cell culture or in vivo models to study metabolic pathways. The uniform ¹³C-labeling across all three carbon atoms, with its defined +4 Da shift (Section 3), allows for the precise tracking of the carbon skeleton through metabolic intermediates using LC-MS. This enables the calculation of metabolic fluxes in central carbon metabolism, providing a quantitative readout of pathway activity that is impossible to achieve with unlabeled or singly-labeled tracers [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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